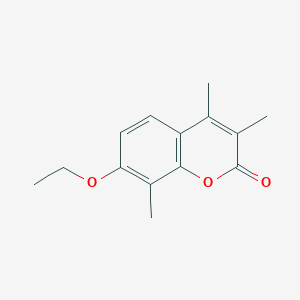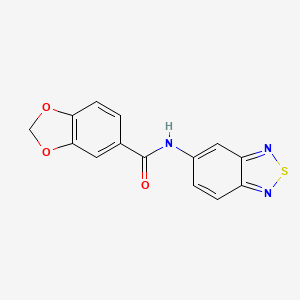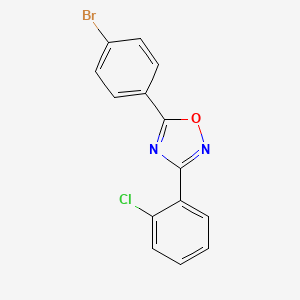![molecular formula C12H15NO2S B5801605 4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5801605.png)
4-[2-(methylthio)benzoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(methylthio)benzoyl]morpholine, also known as MMBM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MMBM is a morpholine derivative that has a benzoyl group and a methylthio group attached to its structure. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
4-[2-(methylthio)benzoyl]morpholine has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use as an anti-viral agent, as it has been shown to inhibit the replication of certain viruses.
Mecanismo De Acción
The mechanism of action of 4-[2-(methylthio)benzoyl]morpholine is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the growth and replication of cancer cells. This compound has also been shown to inhibit the activity of certain inflammatory mediators, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to inhibit the activity of certain viral proteins, which may contribute to its anti-viral effects.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to reduce the production of certain inflammatory mediators, which may contribute to its anti-inflammatory effects. Finally, this compound has been shown to inhibit the replication of certain viruses, which may contribute to its anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(methylthio)benzoyl]morpholine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been shown to have potent anti-cancer, anti-inflammatory, and anti-viral effects, which make it an attractive compound for further study. However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 4-[2-(methylthio)benzoyl]morpholine. One direction is to further study the mechanism of action of this compound, in order to better understand how it works and how it can be used to treat diseases. Another direction is to conduct preclinical and clinical trials to test the safety and efficacy of this compound in humans. Additionally, this compound could be further modified to improve its potency and selectivity, or to make it more suitable for use in humans. Finally, this compound could be tested in combination with other drugs to determine if it has synergistic effects with other anti-cancer, anti-inflammatory, or anti-viral agents.
Métodos De Síntesis
The synthesis of 4-[2-(methylthio)benzoyl]morpholine has been achieved using various methods. One of the most commonly used methods is the reaction of 2-chlorobenzoyl chloride with morpholine in the presence of sodium hydride and methyl mercaptan. The resulting product is then purified using column chromatography to obtain pure this compound. Other methods of synthesis include the reaction of 2-aminobenzoyl chloride with morpholine and methyl mercaptan, and the reaction of 2-hydroxybenzoyl chloride with morpholine and dimethyl sulfide.
Propiedades
IUPAC Name |
(2-methylsulfanylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-16-11-5-3-2-4-10(11)12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGFCOJTOPSIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)
![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)



![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)
![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)




